1-Bromo-3-chloro-2,4-dimethoxybenzene
Overview
Description
1-Bromo-3-chloro-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, featuring bromine, chlorine, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of 2,4-dimethoxybenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction, where the bromine or chlorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nitrating agents, sulfonating agents, and halogenating agents are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products include quinones and anilines.
Scientific Research Applications
1-Bromo-3-chloro-2,4-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2,4-dimethoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to regenerate the aromatic ring . This process involves the formation of a positively charged benzenonium intermediate, which is stabilized by resonance .
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-2,4-dimethoxybenzene
Comparison: 1-Bromo-3-chloro-2,4-dimethoxybenzene is unique due to the presence of both bromine and chlorine atoms along with two methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-3-chloro-2,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOXBKVWIZPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682122 | |
Record name | 1-Bromo-3-chloro-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228956-93-1 | |
Record name | 1-Bromo-3-chloro-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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